molecular formula C20H18ClN3O2S B2829251 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888443-70-7

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2829251
CAS No.: 888443-70-7
M. Wt: 399.89
InChI Key: HQGOEFAJBMTORO-UHFFFAOYSA-N
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Description

This compound, first reported in 2004 , features a pyrimido[5,4-b]indol-4-one core substituted at position 2 with a (2-chlorophenyl)methylsulfanyl group and at position 3 with a 2-methoxyethyl moiety.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-26-11-10-24-19(25)18-17(14-7-3-5-9-16(14)22-18)23-20(24)27-12-13-6-2-4-8-15(13)21/h2-9,22H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGOEFAJBMTORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The choice of solvents and reagents would also be crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the function of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Key Substituents

Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse biological activities depending on substituents at positions 2 and 3. Below is a comparative analysis of the target compound and its analogs (Table 1):

Table 1: Structural and Physicochemical Comparison of Pyrimido[5,4-b]indol-4-one Derivatives

Compound Name (Substituents) Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors TPSA (Ų) Rotatable Bonds Reference
2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-pyrimido[5,4-b]indol-4-one (Target) (2-Chlorophenyl)methylsulfanyl 2-Methoxyethyl N/A N/A N/A N/A N/A N/A
2-(Phenylmethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-pyrimido[5,4-b]indol-4-one Benzylsulfanyl 3-(Trifluoromethyl)phenyl N/A N/A N/A N/A N/A N/A
3-(4-Chlorophenyl)-2-phenacylsulfanyl-pyrimido[5,4-b]indol-4-one Phenacylsulfanyl 4-Chlorophenyl 445.9 5.9 1 4 90.8 5
2-{[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-pyrimido[5,4-b]indol-4-one 2-(Indolin-1-yl)-2-oxoethylsulfanyl Phenyl N/A N/A N/A N/A N/A N/A
3-(3-Methoxyphenyl)-2-propan-2-ylsulfanyl-pyrimido[5,4-b]indol-4-one Isopropylsulfanyl 3-Methoxyphenyl N/A N/A N/A N/A N/A N/A
3-Phenyl-2-propylsulfanyl-pyrimido[5,4-b]indol-4-one Propylsulfanyl Phenyl N/A N/A N/A N/A N/A N/A
3-(4-Ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-pyrimido[5,4-b]indol-4-one 2-Oxo-2-pyrrolidin-1-ylethylsulfanyl 4-Ethoxyphenyl N/A N/A N/A N/A N/A N/A
2-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-pyrimidoindol-4-one 2-Oxo-2-(4-phenylpiperazinyl)ethylsulfanyl 3-(Trifluoromethyl)phenyl N/A N/A N/A N/A N/A N/A

Key Findings and Trends

Substituent Effects on Lipophilicity (XLogP3):

  • The phenacylsulfanyl group in 3-(4-chlorophenyl)-2-phenacylsulfanyl-pyrimidoindol-4-one contributes to high lipophilicity (XLogP3 = 5.9) due to its aromatic and ketone moieties .
  • The target compound’s 2-methoxyethyl group likely reduces XLogP3 compared to analogs with alkyl or arylalkyl sulfanyl groups (e.g., propylsulfanyl or benzylsulfanyl), enhancing aqueous solubility.

Electron-withdrawing groups like trifluoromethyl (e.g., ) enhance metabolic stability but may reduce solubility.

Rotatable Bonds and Conformational Flexibility:

  • The phenacylsulfanyl group in introduces five rotatable bonds, increasing conformational flexibility compared to the target compound’s more rigid (2-chlorophenyl)methylsulfanyl group.

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